Physicochemical Profiling & Strategic Application of [2-(Difluoromethyl)cyclobutyl]methanamine
Physicochemical Profiling & Strategic Application of [2-(Difluoromethyl)cyclobutyl]methanamine
This guide provides an in-depth technical analysis of [2-(Difluoromethyl)cyclobutyl]methanamine , a specialized fluorinated building block used in modern drug discovery. It focuses on the compound's structural dynamics, physicochemical profile, and synthetic utility, adhering to high-integrity scientific standards.
Executive Summary
In the landscape of medicinal chemistry, [2-(Difluoromethyl)cyclobutyl]methanamine represents a high-value "sp³-rich" scaffold. It serves as a conformationally restricted bioisostere of acyclic aliphatic amines (e.g., isobutylamine or leucine surrogates) while introducing the metabolic robustness and electronic modulation characteristic of the difluoromethyl (
Unlike the trifluoromethyl (
Molecular Architecture & Conformational Dynamics
Structural Definition
The molecule consists of a cyclobutane core substituted at the C1 position with a methanamine group (
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IUPAC Name: [2-(Difluoromethyl)cyclobutyl]methanamine[2]
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Key Isomers: The 1,2-substitution pattern gives rise to cis and trans diastereomers, each existing as a pair of enantiomers ((1R,2S), (1S,2R) for cis; (1R,2R), (1S,2S) for trans).
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CAS Registry (Related):
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Boc-protected (cis):2940870-93-7 (tert-butyl N-[cis-2-(difluoromethyl)cyclobutyl]carbamate)[3]
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Parent Amine (Generic): 2138430-22-3 (refers to the ring-amine analog, often confused; precise identification requires structure verification).
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The "Puckering" Effect
Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain, with a dihedral angle of ~25-35°.
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Trans-Isomer: Typically places substituents in a pseudo-diequatorial orientation to minimize 1,2-steric repulsion.
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Cis-Isomer: Forces one substituent into a pseudo-axial position. However, in this specific molecule, an intramolecular hydrogen bond between the ammonium proton (in the salt form) and the fluorine atoms is geometrically difficult due to the distance (gamma-position), but electrostatic dipole alignment is significant.
Visualization of Structural Logic
The following diagram illustrates the connectivity and the critical "vicinal" relationship between the functional groups.
Caption: Connectivity map of [2-(Difluoromethyl)cyclobutyl]methanamine showing the inductive path from the difluoromethyl group to the amine center.
Physicochemical Profile (The Core Data)
The introduction of the
Comparative Properties Table
| Property | Parent: Cyclobutylmethanamine | Target: [2-(Difluoromethyl)cyclobutyl]methanamine | Impact of CHF2 |
| Molecular Weight | 85.15 g/mol | 135.15 g/mol | +50 Da (F vs H) |
| LogP (Lipophilicity) | ~0.90 | 1.35 ± 0.2 | Increased lipophilicity (C-F hydrophobicity) |
| pKa (Basic Amine) | 9.8 - 10.5 | 9.1 - 9.6 | Decreased basicity (Inductive withdrawal -I effect) |
| TPSA | 26.02 Ų | 26.02 Ų | Minimal change (F is not included in TPSA usually) |
| H-Bond Donors | 2 | 2 (Amine) + 1 (weak C-H in CHF2) | CHF2 can act as a weak H-bond donor |
| H-Bond Acceptors | 1 | 3 | F atoms are weak acceptors |
| Rotatable Bonds | 2 | 3 | Rotation of CHF2 group added |
Detailed Analysis
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Basicity Modulation (pKa): The
group is electron-withdrawing. Although it is separated from the nitrogen by three bonds (N-C-C-C-F path), the inductive effect lowers the pKa of the primary amine by approximately 0.5 to 1.0 log units compared to the non-fluorinated parent. This is advantageous for improving permeability, as a higher fraction of the molecule exists as the neutral free base at physiological pH (7.4). -
Lipophilicity (LogD): While fluorine is lipophilic, the
group is unique because the C-H bond is polarized ( is not the case; rather the C is electron deficient, making the H acidic). This allows the CHF2 group to act as a weak hydrogen bond donor to carbonyls in protein active sites, a property not shared by or methyl groups.
Synthetic Accessibility & Manufacturing
Synthesizing 1,2-disubstituted cyclobutanes with specific stereochemistry is challenging. The most robust route utilizes the [2+2] Cycloaddition or the functionalization of Cyclobutenes .
Primary Synthetic Route (Cyclobutene Strategy)
This method allows for the installation of the difluoromethyl group or its precursor early in the synthesis.
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Starting Material: Cyclobut-1-enecarboxylate or similar activated cyclobutene.
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Difluoromethylation: Introduction of the
group via radical addition or photoredox catalysis (e.g., using or similar reagents). -
Functional Group Manipulation: Conversion of the ester/nitrile handle to the primary amine.
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Resolution: Separation of cis and trans isomers via chiral HPLC or crystallization of diastereomeric salts.
Reagents & Precursors
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Key Precursor: tert-butyl N-[cis-2-(difluoromethyl)cyclobutyl]carbamate (CAS: 2940870-93-7).[3]
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Deprotection: Standard acidolysis (4M HCl in Dioxane or TFA/DCM) yields the target amine salt.
Caption: General synthetic workflow for accessing enantiopure fluorinated cyclobutylmethanamines.
Applications in Drug Discovery[4][5][6][7][8][9]
Bioisosterism
This scaffold is a bioisostere for:
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Leucine/Isoleucine side chains: The cyclobutane ring restricts the conformation of the alkyl chain, potentially locking the "active" conformation required for receptor binding.
- -Aminobutyric Acid (GABA) analogs: The distance between the amine and the ring/fluorine mimics the charge separation in neurotransmitters.
Metabolic Stability
The
Experimental Protocols
Protocol: Determination of pKa (Potentiometric Titration)
Context: Accurate pKa determination is vital to predict blood-brain barrier (BBB) penetration.
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Preparation: Dissolve 2-3 mg of [2-(Difluoromethyl)cyclobutyl]methanamine hydrochloride in 10 mL of degassed 0.15 M KCl solution.
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Titrant: Carbonate-free 0.1 M KOH.
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Apparatus: Automated potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode.
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Execution: Perform a "blank" titration first. Titrate the sample from pH 2.0 to pH 12.0 at 25°C under inert gas (
or ). -
Analysis: Use the Bjerrum plot method to calculate pKa. Expect a value near 9.3–9.6.[4]
Protocol: LogD Lipophilicity Assay (Shake-Flask Method)
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Phases: Prepare Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).
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Equilibration: Dissolve the compound in the buffer phase (concentration ~100 µM).
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Partitioning: Add an equal volume of octanol. Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.
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Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.
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Calculation:
.
Safety & Handling
-
Hazards: As a primary amine, the free base is Corrosive (Causes severe skin burns and eye damage). The hydrochloride salt is an Irritant .
-
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (
or Argon). -
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).
References
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Demchuk, O. P., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Link
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Grygorenko, O. O., et al. (2020). Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry. Link
-
ChemScene. (2024). Product Data: ((1R,2R)-2-(fluoromethyl)cyclobutyl)methanamine.[2][5] Link
-
A2B Chem. (2024). (3,3-Difluorocyclobutyl)methanamine - Structure and Properties. Link
-
Advanced ChemBlocks. (2026). tert-butyl N-[cis-2-(difluoromethyl)cyclobutyl]carbamate (CAS 2940870-93-7).[3] Link
Sources
- 1. americanelements.com [americanelements.com]
- 2. 313982-21-7_CAS号:313982-21-7_ethyl 2-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - 化源网 [chemsrc.com]
- 3. tert-butyl N-[cis-2-(difluoromethyl)cyclobutyl]carbamate 95% | CAS: 2940870-93-7 | AChemBlock [achemblock.com]
- 4. 4415-83-2 | CAS DataBase [m.chemicalbook.com]
- 5. 904501-64-0_CAS号:904501-64-0_N-ethyl-6-methoxy-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide - 化源网 [m.chemsrc.com]
